ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Description
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS: 4005-02-1) is a quinazolinone derivative characterized by a 2-methyl substituent on the quinazolin-4-one core and an ethyl benzoate group at the 3-position. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol . Key physical properties include a density of 1.22 g/cm³ and a boiling point of 488.4°C at 760 mmHg . The compound is synthesized via methods such as fusion reactions or multi-step organic transformations involving aminobenzoate derivatives and quinazolinone precursors . Its structural features, including the ester group and methyl-substituted heterocycle, make it a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(22)13-8-10-14(11-9-13)20-12(2)19-16-7-5-4-6-15(16)17(20)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNBUKDEKFBKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353540 | |
| Record name | ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4005-02-1 | |
| Record name | ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Esterification: The benzoate ester is introduced by reacting the quinazolinone intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme interactions.
Medicine: Quinazolinone derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-(4-Oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl)benzoate (Compound 1)
- Substituent : Pyridin-4-yl replaces the 2-methyl group.
- Synthesis: Fusion of 2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one and ethyl 4-aminobenzoate at 150°C for 45 minutes yields reddish-brown crystals in 80% yield .
4-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2)
- Substituent : Methylthio (-SMe) at the 2-position and a sulfonamide-linked ethylbenzenesulfonamide group.
- Synthesis: Alkylation of a thioxoquinazolinone precursor with methyl iodide in acetone, catalyzed by K₂CO₃ .
Ethyl 4-[(4-Oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (Compound 3c)
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide
Ethyl 4-((2Z,5Z)-2,4-Di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c)
- Substituent: Thiazolidinone core with dichlorobenzoyl and methoxy groups.
- Synthesis : Cycloaddition of thiourea derivatives with dimethyl acetylenedicarboxylate (DMAD) .
- Key Difference: The thiazolidinone ring introduces conformational rigidity, altering binding affinity in biological systems.
Key Research Findings
Synthetic Yields: Pyridinyl derivatives (e.g., Compound 1) achieve higher yields (80%) compared to thiazolidinone analogs, which require multi-step cycloadditions .
Functional Group Impact: Esters vs. Amides: Ethyl benzoate derivatives (target compound) exhibit higher reactivity in polymerization studies compared to amide analogs, as seen in resin chemistry . Sulfur Substituents: Methylthio groups (Compound 2) improve electrophilicity at the quinazolinone core, facilitating nucleophilic substitutions .
Structural Rigidity: Thiazolidinone derivatives (e.g., 4c) adopt triclinic crystal structures (a = 8.0592 Å, b = 11.0011 Å), influencing their molecular packing and solubility .
Biological Activity
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a chemical compound characterized by a quinazoline scaffold, which has been associated with various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 4005-02-1. Its structure features a quinazoline core substituted with an ethyl benzoate moiety, contributing to its unique chemical properties. The quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : Quinazoline derivatives often exhibit inhibitory activity against specific enzymes, which can lead to modulation of metabolic pathways.
- Receptor Binding : The compound may interact with certain receptors, influencing cellular signaling pathways related to growth and proliferation.
Structure-Activity Relationship (SAR)
Research indicates that the biological efficacy of quinazoline derivatives can be significantly influenced by structural modifications. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | Quinazoline Derivative | Exhibits different solubility properties |
| Ethyl 2-(4-aminoquinazolin-3(4H)-yl)benzoate | Amino-substituted Quinazoline | Known for enhanced anticancer activity |
| 2-Methylquinazolin-4(3H)-one | Simple Quinazoline | Lacks ester functionality but retains bioactivity |
These variations highlight how modifications can lead to unique biological profiles or physicochemical properties.
Case Studies and Research Findings
- Anticancer Activity : Quinazoline derivatives have shown promise in cancer treatment. A study demonstrated that certain modified quinazolines exhibited selective cytotoxicity against human cancer cell lines (e.g., MCF7 for breast cancer) with IC50 values in the low micromolar range .
- Antibacterial Properties : Some derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound may possess similar properties, although specific data on this compound is limited .
- Enzyme Interaction Studies : Interaction studies have indicated that this compound may bind to specific enzymes or receptors, modulating their activity and providing insights into its pharmacological profile .
Q & A
Q. What are the key synthetic routes for ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate?
The synthesis typically involves:
- Step 1 : Condensation of ortho-phenylenediamine derivatives with ethyl 4-chloro-3-oxobutanoate to form the quinazolinone core .
- Step 2 : Esterification or coupling of the benzoate moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) . Critical factors include temperature control (80–100°C) and solvent selection (polar aprotic solvents like DMF) to avoid side reactions .
Q. Which analytical methods are essential for characterizing this compound?
- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~165–170 ppm) and ester carbonyl (δ ~168 ppm) .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms substituent orientation (e.g., dihedral angles between quinazolinone and benzoate groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoate precursor to quinazolinone intermediate to minimize unreacted starting material .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) for improved solubility and reduced decomposition .
- Contradiction Note : While suggests acidic conditions for condensation, emphasizes basic conditions for esterification. Pilot reactions are advised to reconcile pH-dependent outcomes.
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl) on the benzoate ring enhance enzyme inhibition (e.g., kinases) by altering electron density at the quinazolinone 4-oxo group .
- Methyl groups at the quinazolinone 2-position improve metabolic stability but may reduce solubility .
- Methodological Approach :
- Synthesize analogs via parallel combinatorial chemistry.
- Validate activity using enzyme assays (e.g., fluorescence-based kinase inhibition) and correlate with computational docking (AutoDock Vina) to identify binding interactions .
Q. How to resolve contradictions in reported biological target profiles?
- Case Study : reports broad-spectrum enzyme interactions, while notes specificity for tyrosine kinases.
- Resolution Strategies :
- Assay Reproducibility : Test the compound against a standardized panel of enzymes under identical buffer conditions (pH 7.4, 25°C).
- Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding patterns in ) with docking simulations to identify context-dependent binding modes .
Q. What computational tools predict off-target effects or toxicity?
- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction features (e.g., hydrogen bond acceptors at the 4-oxo position) .
- ADMET Prediction : SwissADME or ProTox-II to assess metabolic pathways (e.g., CYP450 interactions) and hepatotoxicity risks .
- Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
